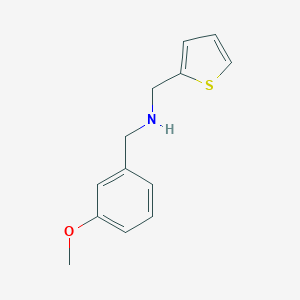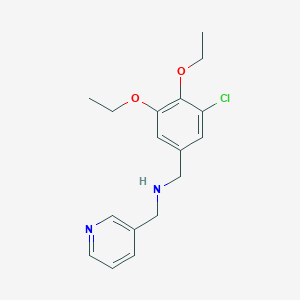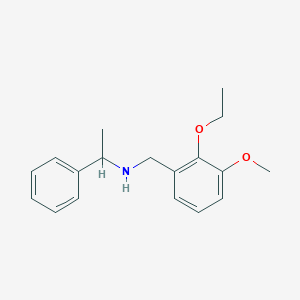![molecular formula C19H22FN5O2S B502240 ({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B502240.png)
({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic molecule that features a combination of fluorophenyl, methoxyphenyl, and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the fluorophenylmethoxy intermediate: This involves the reaction of 4-fluorophenol with a suitable methoxy reagent under basic conditions.
Coupling with methoxyphenylmethylamine: The intermediate is then coupled with 3-methoxybenzylamine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the tetrazolyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the fluorine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: The compound can be explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It can be used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenyl groups can interact with various enzymes and receptors, modulating their activity. The tetrazolyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: A compound with a similar tetrazolyl group, used in various chemical reactions.
4-Fluoro-3-methoxyphenyl derivatives: Compounds with similar fluorophenyl and methoxyphenyl groups, used in medicinal chemistry.
Uniqueness
({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: is unique due to its combination of fluorophenyl, methoxyphenyl, and tetrazolyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22FN5O2S |
|---|---|
Molecular Weight |
403.5g/mol |
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C19H22FN5O2S/c1-25-19(22-23-24-25)28-11-10-21-12-15-4-3-5-17(26-2)18(15)27-13-14-6-8-16(20)9-7-14/h3-9,21H,10-13H2,1-2H3 |
InChI Key |
GZTCBAVNPDGWBI-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)F |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2-thienylmethyl)amine](/img/structure/B502161.png)









![2-[(3,4-Diethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B502178.png)

